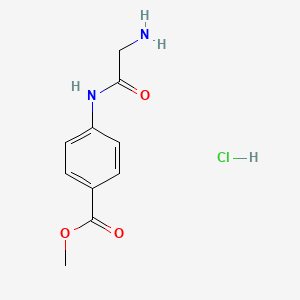

Methyl 4-(2-aminoacetamido)benzoate hydrochloride

Description

Methyl 4-(2-aminoacetamido)benzoate hydrochloride is a synthetic organic compound featuring a methyl benzoate core substituted at the para position with a 2-aminoacetamido group (-NH-CH₂-CONH₂) and a hydrochloride salt. The 2-aminoacetamido moiety introduces a primary amine, which, as a hydrochloride salt, increases aqueous solubility in acidic environments.

Properties

IUPAC Name |

methyl 4-[(2-aminoacetyl)amino]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11;/h2-5H,6,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGPIZQIECCQQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-aminoacetamido)benzoate hydrochloride typically involves the esterification of 4-(2-aminoacetamido)benzoic acid with methanol in the presence of hydrochloric acid. This reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoacetamido)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 4-(2-aminoacetamido)benzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

Industry: It finds use in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of Methyl 4-(2-aminoacetamido)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key attributes of Methyl 4-(2-aminoacetamido)benzoate hydrochloride with its analogs:

*Inferred data for the target compound based on structural analogs.

Key Differences and Implications

The 2-aminoacetamido group distinguishes it from acetamido derivatives (e.g., methyl 4-acetamido-2-hydroxybenzoate in ), offering a primary amine for further functionalization.

Melting Points :

- Compound 6 () exhibits a high melting point (235–238°C), likely due to hydrogen bonding from the carboxylic acid and amide groups. The methyl ester in the target compound may lower its melting point compared to acid analogs.

Biological Activity: Compound 6 () underwent hemolytic activity testing, showing concentration-dependent effects in plasma .

Synthetic Routes: Methyl 4-acetamido-2-hydroxybenzoate () is synthesized via acetylation of methyl 4-aminosalicylate, a method adaptable to the target compound by substituting 2-aminoacetamido for acetamido .

Biological Activity

Methyl 4-(2-aminoacetamido)benzoate hydrochloride is a chemical compound that has gained attention in various fields due to its unique structure and potential biological activities. With the molecular formula and a molecular weight of 244.67 g/mol, this compound exhibits significant versatility in its chemical reactivity and biological applications.

- Molecular Formula :

- Molecular Weight : 244.67 g/mol

- Functional Groups : Contains both amino and ester functional groups, which contribute to its biological activity.

This compound interacts with various molecular targets, including enzymes and receptors. This binding modulates their activity, leading to a range of biological effects. The specific pathways and targets involved depend on the context of its use, such as antimicrobial or anticancer applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that derivatives of similar compounds demonstrate significant antibacterial activity against strains like E. coli and S. aureus, with inhibition percentages reaching up to 91.3% and 90.5%, respectively .

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro assays have revealed cytotoxic effects on cancer cell lines, with some derivatives showing IC50 values lower than standard chemotherapeutic agents like Adriamycin . The therapeutic index suggests a degree of selectivity and safety for potential clinical applications.

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated antioxidant capabilities in various assays, such as DPPH and ABTS radical scavenging tests. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases .

Study on Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, confirming that certain derivatives of methyl benzoates exhibited comparable effectiveness to established antibiotics like clotrimazole and ampicillin . This highlights the potential for developing new antimicrobial agents based on the structure of this compound.

Anticancer Research

Research focused on the cytotoxic effects of this compound on HepG2 liver cancer cells indicated that it was more effective than traditional chemotherapeutics at specific concentrations. The findings suggest further exploration into its mechanisms could lead to novel cancer treatments .

Comparative Analysis with Similar Compounds

Q & A

Q. What are the established synthetic routes for Methyl 4-(2-aminoacetamido)benzoate hydrochloride, and what analytical techniques confirm its purity and structure?

- Methodological Answer : The synthesis typically involves coupling 2-aminoacetamide with methyl 4-aminobenzoate derivatives under activated carboxylate conditions (e.g., using EDCl/HOBt). The hydrochloride salt is formed via acidification. Key steps include:

- Purification by recrystallization from ethanol/water mixtures.

- Structural confirmation via 1H-NMR (e.g., aromatic protons at δ 7.8–8.2 ppm, amide NH at δ 6.5–7.0 ppm) and 13C-NMR (carbonyl signals at ~170 ppm) .

- Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 230–240°C for analogous compounds) .

Q. How can researchers assess the stability of this compound under various storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.

- Monitor degradation via HPLC-UV to detect hydrolysis products (e.g., free benzoic acid derivatives).

- Use FT-IR to track changes in amide bonds (stretching vibrations at ~1650 cm⁻¹) .

Q. What are the standard protocols for determining solubility and formulation compatibility in preclinical studies?

- Methodological Answer :

- Solubility : Use a shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C. Centrifuge and quantify supernatant via UV-Vis spectroscopy (λ = 260–280 nm) .

- Hemolytic activity : Test in human plasma (e.g., 0.1–1.0 mg/mL concentrations) by measuring absorbance at 540 nm post-incubation; compare to SDS/DMSO controls .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved for derivatives of this compound?

- Methodological Answer :

- Employ SHELXL for refinement of high-resolution X-ray data, focusing on hydrogen-bonding networks and torsion angles.

- Cross-validate with DFT calculations (e.g., Gaussian 16) to optimize geometry and compare experimental vs. theoretical bond lengths .

- Address twinning or disorder by using SHELXD for initial phase determination and Olex2 for visualization .

Q. What methodological approaches optimize reaction yields in synthesizing this compound under varying catalytic conditions?

- Methodological Answer :

- Screen catalysts (e.g., HATU vs. EDCl) and solvents (DMF vs. THF) using a Design of Experiments (DoE) approach.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (e.g., 1.2 equivalents of 2-aminoacetamide).

- For low yields (<50%), introduce microwave-assisted synthesis (100°C, 30 min) to enhance coupling efficiency .

Q. How can computational chemistry predict reactivity and interaction mechanisms of this compound?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) to study binding with biological targets (e.g., serine proteases).

- Use MD simulations (GROMACS) to assess stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns).

- Validate with QM/MM calculations (ORCA) to map electron density changes during hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.